molecular formula C8H14Cl2N2S B1420938 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride CAS No. 1240529-12-7

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B1420938
CAS No.: 1240529-12-7
M. Wt: 241.18 g/mol
InChI Key: IFRWNFAYWZZMIJ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . It is characterized by the presence of a thiazole ring attached to a piperidine moiety, forming a unique structure that is often utilized in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 2-chlorothiazole with piperidine under controlled conditions. The process can be summarized as follows:

    Starting Materials: 2-chlorothiazole and piperidine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like ethanol or methanol are commonly used.

    Procedure: The 2-chlorothiazole is added to a solution of piperidine in the chosen solvent. The mixture is then heated to reflux for several hours to ensure complete reaction.

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride: Similar structure but with a methyl group on the thiazole ring.

    2-(1,3-Thiazol-2-yl)piperidine: Lacks the dihydrochloride component, leading to different solubility and reactivity properties.

Uniqueness

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility in water, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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